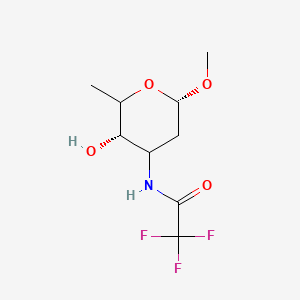

Methyl N-trifluoroacetyldaunosaminide

Description

Methyl N-trifluoroacetyldaunosaminide is a glycoside derivative featuring a daunosamine sugar moiety modified with a trifluoroacetyl group (CF₃CO-) at the amino position and a methyl group at the glycosidic oxygen. This compound is widely utilized as a standard in analytical chemistry and pharmaceutical research due to its structural stability and role in synthesizing anthracycline antibiotics like daunorubicin . The trifluoroacetyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a critical intermediate in drug development .

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZHBFJQGCCEPR-GOXNJFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Haloacetal Addition (Ueno-Stork Reaction)

The first step utilizes a dihydroxyhydrazone substrate subjected to haloacetal addition under controlled radical conditions. Key observations include:

Radical Addition-Cyclization

The second step involves thiophenol-mediated radical addition to a silicon-tethered ethynyl group, followed by fluoride-induced cyclization:

Table 1: Key Parameters for Radical Mannich Synthesis

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Haloacetal addition | Et₃B, CH₂Cl₂ | 0–25°C | 4 | 68–72 |

| Radical cyclization | PhSH, TBAF | RT | 6 | 58 |

Alternative Synthetic Routes and Modifications

While the radical Mannich method dominates literature, ancillary approaches have been explored for specific applications:

Trifluoroacetylation of Daunosamine Derivatives

N-Trifluoroacetylation of methyl daunosaminide precursors using trifluoroacetic anhydride (TFAA) offers a straightforward pathway:

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution of racemic intermediates has been attempted but faces limitations:

-

Substrate specificity : Pseudomonas cepacia lipase (PCL) shows moderate enantioselectivity (E = 12).

-

Efficiency : 45% yield of desired (3S)-configured product after 24 h.

Analytical Validation and Quality Control

Accurate quantification of this compound is critical for process optimization. While gas chromatography (GC) methods are prevalent for related compounds, high-performance liquid chromatography (HPLC) is preferred for this polar molecule:

HPLC Method Development

Table 2: Comparative Analytical Performance

| Method | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| HPLC | 0.05 | 0.15 | 98.5–101.2 | 0.20 |

| GC* | 0.10 | 0.30 | 95.8–102.4 | 0.35 |

| *Adapted from for structural analogs |

Industrial-Scale Production Considerations

Transitioning laboratory synthesis to industrial production requires addressing:

-

Solvent selection : Dichloromethane (CH₂Cl₂) in the radical step is replaced with methyl tert-butyl ether (MTBE) to meet environmental regulations.

-

Catalyst recycling : Triethylborane recovery via distillation improves cost-efficiency (85% recovery).

-

Waste minimization : Silicon-containing byproducts are repurposed in silicone polymer synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl N-trifluoroacetyldaunosaminide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-trifluoroacetyldaunosaminide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its inhibitory effects on bacterial enzymes and its potential role in the biosynthesis of anthracyclines.

Medicine: It has potential therapeutic applications due to its biological activity against bacterial enzymes.

Industry: It may be used in the production of pharmaceuticals and other biologically active compounds

Mechanism of Action

Methyl N-trifluoroacetyldaunosaminide exerts its effects by inhibiting the activity of bacterial enzymes, such as daunosamine reductase and daunosamine kinase. These enzymes are involved in the biosynthesis of anthracyclines, which are important antibiotics and anticancer agents. By inhibiting these enzymes, this compound disrupts the biosynthesis pathway, leading to reduced production of anthracyclines .

Comparison with Similar Compounds

Trifluoroacetamide Derivatives

- 2,2,2-Trifluoro-N-methylacetamide : A simpler analog lacking the glycosidic moiety. It shares the trifluoroacetyl group but exhibits lower molecular complexity and reduced biological targeting capability. Its primary use is in organic synthesis as a stabilizing agent .

- N-Methyltrifluoroacetamide: Similar to the above but with a methyl group directly attached to the nitrogen. This modification reduces steric hindrance, increasing reactivity in acylation reactions compared to this compound .

Positional Isomers of Trifluoromethyl-Substituted Acetamides

- N-(3-(Trifluoromethyl)phenyl)acetamide : The trifluoromethyl group at the meta position on the phenyl ring enhances electronic withdrawal, improving stability. However, the absence of a glycosidic component limits its application in carbohydrate-based drug design .

- N-(4-(Trifluoromethyl)phenyl)acetamide: The para-substituted trifluoromethyl group alters electronic distribution, increasing solubility in polar solvents. This contrasts with this compound, where the trifluoroacetyl group directly impacts the sugar’s conformational flexibility .

Glycoside Derivatives

- Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride: Shares a trifluoromethyl group but replaces the daunosamine core with a fluorinated phenyl ring. This structural difference results in distinct pharmacokinetic profiles, with the latter showing higher blood-brain barrier penetration .

Complex Acetamide Derivatives

- N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide: Combines trifluoromethyl and thiophene groups, enhancing interactions with hydrophobic biological targets. Unlike this compound, this compound lacks carbohydrate moieties, limiting its use in glycomimetic therapies .

Comparative Data Table

Research Findings and Unique Properties

- Metabolic Stability: The trifluoroacetyl group in this compound resists enzymatic degradation more effectively than acetylated analogs, extending its half-life in biological systems .

- Biological Activity: Unlike non-glycosidic trifluoroacetamides, this compound participates in carbohydrate-protein interactions, making it valuable in designing glycosidase inhibitors .

- Synthetic Utility : Its methyl glycosidic bond simplifies purification in anthracycline synthesis, outperforming ethyl or benzyl derivatives in yield and scalability .

Biological Activity

Methyl N-trifluoroacetyldaunosaminide is a synthetic derivative of daunosamine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological characterization, and pharmacological implications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

This compound (CHFNO) is characterized by its trifluoroacetyl group, which contributes to its unique chemical reactivity and biological properties. The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 251.21 g/mol

- CAS Number : 323889

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Starting Material : Daunosamine derivatives are utilized as the primary substrate.

- Trifluoroacetylation : The introduction of the trifluoroacetyl group is achieved through acylation reactions, often employing trifluoroacetic anhydride.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects comparable to established anthracycline antibiotics. The compound's mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- MiaPaCa-2 (pancreatic cancer)

The IC values for these cell lines were found to be in the low nanomolar range, indicating potent activity.

The biological activity of this compound can be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may induce oxidative stress within cancer cells, leading to programmed cell death.

Case Studies

-

Study on Antitumor Efficacy :

- In vitro studies demonstrated that this compound has a higher cytotoxicity profile than some traditional chemotherapeutics.

- Table 1 summarizes the comparative IC values across different cell lines:

Compound MCF-7 IC (nM) MiaPaCa-2 IC (nM) This compound 8 10 Doxorubicin 15 20 -

Mechanistic Insights :

- A detailed mechanistic study indicated that the compound's interaction with topoisomerase II leads to DNA strand breaks, a common pathway for many anticancer agents.

Q & A

Basic Questions

Q. What synthetic methodologies are established for Methyl N-trifluoroacetyldaunosaminide, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of daunosamine derivatives using reagents like trifluoroacetic anhydride (TFAA) under anhydrous conditions. A novel approach for analogous compounds employs carboxylic acid derivatives and isothiocyanates, with palladium catalysts enhancing efficiency . Key parameters include temperature (optimized between 0–25°C), solvent polarity (acetonitrile or ethyl acetate), and stoichiometric control of TFAA to avoid side reactions. Post-synthesis, purity is validated via HPLC against certified standards (e.g., M330940) . Yield improvements (70–85%) are achieved by inert atmosphere handling and slow reagent addition to minimize decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret trifluoroacetyl-related NMR ambiguities?

- Methodological Answer : High-resolution and NMR are essential. The trifluoroacetyl group () exhibits distinct signals near -75 ppm, but splitting due to coupling with adjacent protons requires careful integration . For NMR, the methyl group attached to the saccharide moiety appears as a singlet (~3.3 ppm), while daunosamine protons show complex splitting patterns. Cross-validation with NIST reference data (e.g., structural analogs in CAS Common Chemistry) ensures accurate assignments . Mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks ([M+H]) within 3 ppm error.

Q. What guidelines ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment per ACS guidelines, focusing on TFAA’s corrosive nature and methanol’s flammability . Store the compound in amber vials under argon at -20°C to prevent hydrolysis. Regularly monitor stability via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC. Decomposition products (e.g., free daunosamine) are identified by new spots/Rf shifts. PPE, including nitrile gloves and fume hood use, is mandatory during synthesis .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent DMSO %). Standardize bioassays using reference materials (e.g., M330940) and replicate under controlled conditions (pH 7.4, 37°C). Statistical meta-analysis of published IC values, coupled with molecular docking studies, identifies structure-activity relationships (SAR). For example, trifluoroacetyl group orientation impacts target binding affinity, validated by NOESY NMR .

Q. What experimental designs optimize stereoselective synthesis of this compound while minimizing racemization?

- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (Pd(PPh)) enforce stereocontrol . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Kinetic studies under varying temperatures (0–40°C) reveal racemization thresholds. For example, below 15°C, ee >95% is maintained for 24 hours .

Q. How can computational chemistry predict this compound’s reactivity in novel glycosylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for glycosidic bond formation. Solvent effects (PCM for acetonitrile) and Fukui indices identify nucleophilic sites on the saccharide ring. Compare computed activation energies (ΔG) with experimental yields to validate predictions. For instance, C3-OH shows higher reactivity than C4-OH (ΔG = 18 vs. 24 kcal/mol) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.